2-Methyl-4-((trimethylsilyl)ethynyl)pyridine
Description
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (CAS: 761426-51-1) is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 4-position and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₅NSi, with a molecular weight of 189.33 g/mol . Predicted physicochemical properties include a density of 0.94±0.1 g/cm³, boiling point of 237.0±32.0 °C, and a pKa of 4.43±0.26, indicating moderate acidity . The compound is commonly utilized as a synthetic intermediate in cross-coupling reactions, particularly in medicinal chemistry and materials science, due to the stability imparted by the trimethylsilyl (TMS) group on the alkyne moiety .
Properties
IUPAC Name |
trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQNRANZOQFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621190 | |
| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-51-1 | |
| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Cross-Coupling Reaction
The most widely reported and reliable method for synthesizing 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves the Sonogashira coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene.
| Component | Role | Typical Amounts/Conditions |
|---|---|---|
| 2-Bromo-4-methylpyridine | Aryl halide substrate | 1 equivalent |
| Trimethylsilylacetylene | Terminal alkyne | 1.0–1.2 equivalents |
| Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) | Catalyst | 0.05–0.3 equivalents |
| Copper(I) iodide (CuI) | Co-catalyst | 0.05–0.1 equivalents |
| Base (e.g., triethylamine or diisopropylamine) | Base to neutralize acid formed | 2–3 equivalents |
| Solvent | Commonly tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine | 5–10 mL per mmol substrate |
| Atmosphere | Inert (argon or nitrogen) | To prevent oxidation |
| Temperature | Room temperature to 60°C | Reaction time varies from 1 to 24 hours |
- Under an inert atmosphere, 2-bromo-4-methylpyridine is dissolved in an appropriate solvent with the base.
- The palladium catalyst and copper co-catalyst are added.
- Trimethylsilylacetylene is introduced slowly to the reaction mixture.
- The mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Reaction Optimization and Variations
- Catalyst Loading: Lower catalyst loadings (0.05 eq.) can be used with longer reaction times, while higher loadings accelerate the reaction.
- Base Selection: Triethylamine is commonly used, but diisopropylamine or other organic bases can improve solubility and reaction rates.
- Solvent Effects: Polar aprotic solvents like DMF or THF facilitate better catalyst activity and substrate solubility.
- Temperature: Mild heating (40–60°C) can improve yields and reduce reaction times without decomposing sensitive groups.
- Microwave-Assisted Synthesis: Microwave irradiation at 115–130°C for 15–30 minutes has been reported to accelerate similar Sonogashira couplings, improving yields and reducing reaction times.
Alternative Synthetic Routes
While the Sonogashira coupling is the standard, alternative methods include:
Lithiation and Subsequent Coupling:
Trimethylsilylacetylene can be deprotonated with n-butyllithium at low temperatures (-40 to -30°C), followed by reaction with 2-bromo-4-methylpyridine under palladium catalysis. This method requires careful temperature control and handling of strong bases.Direct Alkynylation via Stille or Suzuki Couplings:
Although less common for this specific compound, these methods involve organostannane or boronate intermediates but are generally more complex and less efficient due to additional synthetic steps and toxicity concerns.
Purification and Characterization
- Purification: The crude product is typically purified by silica gel column chromatography using nonpolar solvents such as hexane or mixtures of hexane and ethyl acetate.
- Characterization:
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 2-Bromo-4-methylpyridine | Commercially available |
| Alkyne reagent | Trimethylsilylacetylene | Used in slight excess (1.0–1.2 eq.) |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 0.05–0.3 eq. |
| Co-catalyst | CuI | 0.05–0.1 eq. |
| Base | Triethylamine, diisopropylamine | 2–3 eq. |
| Solvent | THF, DMF, triethylamine | Depends on solubility and scale |
| Temperature | 20–60°C | Room temperature sufficient in many cases |
| Reaction time | 1–24 hours | Monitored by TLC |
| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |
| Yield | Typically 60–85% | Depends on scale and optimization |
Research Findings and Notes
- The presence of the trimethylsilyl group on the ethynyl moiety stabilizes the alkyne and facilitates handling and purification.
- The Sonogashira reaction is sensitive to the nature of the pyridine substrate; substitution at the 2- and 4-positions can influence reactivity and yield.
- Copper co-catalyst is essential for efficient coupling but can sometimes lead to side reactions; careful control of stoichiometry is necessary.
- Microwave-assisted synthesis offers a promising route for rapid preparation with comparable or improved yields.
- Attempts to perform in situ desilylation during coupling have shown mixed results, indicating the importance of maintaining the TMS protecting group during the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group or reduce other functional groups present in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may result in the removal of the trimethylsilyl group.
Scientific Research Applications
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective functionalization of other parts of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Key Observations :
- The TMS-ethynyl group significantly increases molecular weight (~72 g/mol) compared to non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) .
- Substituent position (e.g., 4- vs. 6-TMS-ethynyl) influences steric and electronic properties, affecting reactivity in cross-coupling reactions .
- Chlorine substituents (e.g., 4-Chloro-3-((TMS)ethynyl)pyridine) enhance electrophilicity, enabling nucleophilic aromatic substitution .
Physicochemical Properties
Boiling Points and Solubility
Acidity and Reactivity
- The pKa of 2-Methyl-4-((TMS)ethynyl)pyridine (4.43) is lower than pyridine (pKa ~5.2), indicating enhanced acidity due to electron-withdrawing effects of the ethynyl-TMS group .
- Non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) are more reactive in alkyne-specific reactions, such as Huisgen cycloaddition, due to the free ethynyl group .
Comparison with Analogs
Cross-Coupling Reactions
- The TMS group in 2-Methyl-4-((TMS)ethynyl)pyridine is readily removed under mild basic conditions (e.g., K₂CO₃/MeOH), generating reactive ethynyl intermediates for further functionalization .
- Suzuki Coupling : Used to introduce aryl/heteroaryl groups at the ethynyl position. For example, coupling with 3-pyridinylboronic acid yields biaryl derivatives for mGlu5 receptor antagonists .
Biological Activity
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trimethylsilyl group and an ethynyl moiety, has been explored for its interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables summarizing its effects.
The molecular formula of this compound is CHN, and it has a molecular weight of approximately 161.22 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors involved in neurotransmission and inflammation pathways. The compound's structural features allow it to modulate enzyme activities by binding to their active sites, thereby influencing various biochemical pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against viral replication in vitro. In particular, it showed promise against viruses such as HIV and hepatitis C virus (HCV), with IC values indicating effective concentrations required for inhibition.
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer effects. A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways associated with cell survival.
Case Studies
- Study on Antiviral Efficacy : A comprehensive study assessed the antiviral efficacy of several pyridine derivatives, including this compound. The results indicated that this compound significantly reduced viral load in infected cell cultures compared to untreated controls, suggesting its potential as a therapeutic agent against viral infections.
- Anticancer Research : In a preclinical trial involving human cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in tumor growth rates. The study provided insights into its mechanism of action through the activation of apoptotic pathways and inhibition of oncogenic signaling.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-iodo-2-methylpyridine and trimethylsilylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under inert atmospheres. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for pyridine:acetylene) are critical for minimizing byproducts such as homocoupling derivatives. Purification via column chromatography with silica gel and hexane/ethyl acetate eluents is recommended .
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the presence of the trimethylsilyl group (δ ~0.2 ppm for ⁹Si) and ethynyl protons (δ 2.5–3.5 ppm). X-ray crystallography, using a Bruker APEXII CCD diffractometer, resolves the spatial arrangement, revealing bond angles and distances (e.g., C≡C bond length ~1.20 Å). Computational validation with Gaussian or ORCA software can cross-verify electronic properties .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks. Toxicity data (e.g., LD₅₀) should be referenced from peer-reviewed studies, as vendor safety sheets may lack specificity. Spill management requires inert absorbents (vermiculite) and neutralization with ethanol/water mixtures. Store under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the trimethylsilyl ethynyl group modulate the electronic properties of pyridine in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator. Density functional theory (DFT) calculations show it reduces electron density at the ethynyl carbon, enhancing reactivity in Pd-catalyzed couplings. Comparative studies with non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) reveal slower reaction kinetics, confirming the TMS group’s role in stabilizing transition states. Electrochemical impedance spectroscopy (EIS) can quantify electron-withdrawing effects .
Q. What strategies resolve contradictions between computational predictions and experimental stability data?
- Methodological Answer : Discrepancies in stability (e.g., hydrolysis susceptibility) require multi-method validation:
- Experimental : Accelerated stability testing under varying pH and humidity.
- Computational : Molecular dynamics simulations to model degradation pathways.
- Analytical : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to identify degradation products. For instance, TMS group hydrolysis to silanol can be tracked via ²⁹Si NMR .
Q. How can structure-activity relationship (SAR) studies optimize biological activity for this compound?
- Methodological Answer :
- Analog Synthesis : Replace TMS with other silyl groups (e.g., triethylsilyl) or modify the pyridine substituents (e.g., 6-methyl vs. 4-methyl).
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Pharmacokinetics : Assess lipophilicity (logP) via shake-flask method and membrane permeability using Caco-2 cell models. The TMS group’s logP enhancement (~2.5) improves blood-brain barrier penetration in rodent studies .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling issues include:
- Byproduct Formation : Optimize catalyst loading (0.5–1 mol% Pd) and use flow chemistry for heat distribution.
- Purification : Replace column chromatography with recrystallization (solvent: hexane/dichloromethane) or centrifugal partition chromatography.
- Quality Control : Implement in-line FTIR and UPLC-MS to monitor reaction progress and purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
